N-hydroxy-N,2-diphenylacetamide
Description
N-Hydroxy-N,2-diphenylacetamide is an acetamide derivative characterized by a hydroxy group attached to the nitrogen atom and two phenyl substituents at the nitrogen and α-carbon positions. Its molecular formula is C₁₄H₁₃NO₂ (inferred from structural analogs in ). This compound belongs to a broader class of N-substituted acetamides, which are studied for their diverse biological activities, including antimicrobial, antimycobacterial, and enzyme-inhibitory properties.
Properties
CAS No. |
13663-57-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2 |
InChI Key |
YNANYWOKXKOSRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
Other CAS No. |
13663-57-5 |
Synonyms |
N,2'-diphenyl acetohydroxamic acid N,2'-DPAHA |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-N,N-Diphenylacetamide
The synthesis of N-hydroxy-N,2-diphenylacetamide often begins with 2-chloro-N,N-diphenylacetamide as a precursor. This intermediate is synthesized through chloroacetylation of diphenylamine. In a typical procedure, diphenylamine (0.04 M) is dissolved in toluene (200 mL), and chloroacetyl chloride (0.04 M) is added dropwise under reflux for 4 hours. The reaction mixture is quenched in ice, yielding a precipitate that is filtered, washed, and recrystallized from ethanol. This method achieves a high-purity product, as confirmed by melting point (60–65°C) and spectroscopic data.
Substitution with Hydroxylamine
The chlorine atom in 2-chloro-N,N-diphenylacetamide is replaced via nucleophilic substitution with hydroxylamine. In a modified protocol, 2-chloro-N,N-diphenylacetamide (0.002 M) is stirred in methanol (100 mL) with hydroxylamine hydrochloride (0.004 M) and a base such as sodium bicarbonate to neutralize HCl byproducts. The reaction is refluxed for 48 hours, followed by refrigeration to precipitate the product. After recrystallization in ethanol, this compound is obtained in 82–88% yield. Key spectral data include:
-
IR (KBr, cm⁻¹) : 3432 (N–H stretch), 1623 (C=O stretch), 1399 (C–N stretch).
-
¹H NMR (ppm) : 8.68 (1H, NH), 7.58–6.14 (10H, aromatic), 3.43 (2H, CH₂).
Hydroxamic Acid Formation from Diphenylacetic Acid Derivatives
Activation of Diphenylacetic Acid
An alternative route involves converting diphenylacetic acid to its acid chloride, which subsequently reacts with hydroxylamine. Diphenylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, producing diphenylacetyl chloride. This intermediate is then reacted with hydroxylamine in aqueous sodium hydroxide at 0–5°C to prevent hydrolysis. The hydroxamic acid precipitates upon acidification with HCl, yielding this compound in 75–80% yield.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reactions. A patent describes the use of DBU (1,8-diazabicycloundec-7-ene) as a catalyst under microwave conditions to facilitate the reaction between diphenylacetic acid and dimethyl carbonate, forming methyl diphenylacetate. While this method primarily targets esters, adapting the conditions (e.g., substituting dimethyl carbonate with hydroxylamine) could streamline hydroxamic acid synthesis. Reaction times are reduced from 12 hours to 30 minutes, suggesting potential for optimizing this compound production.
Challenges and Optimization Strategies
Byproduct Formation
The substitution method risks producing hydrazine derivatives if hydroxylamine purity is compromised. Rigorous drying of hydroxylamine and inert atmosphere use mitigate this issue.
Chemical Reactions Analysis
N,2’-Diphenyl acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxamic acid group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-hydroxy-N,2-diphenylacetamide is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules, facilitating the development of novel compounds in chemical research.
Biology
- Inhibition of Histone Deacetylases : The compound acts as a selective inhibitor of class IIa HDACs. This inhibition impacts gene expression regulation and is vital for studying epigenetic mechanisms.
- Cell Signaling and Metabolism : By altering histone acetylation states, this compound influences various cellular processes, including cell signaling pathways and metabolic activities.
Medicine
- Potential Therapeutic Agent : this compound shows promise as a therapeutic agent for diseases characterized by epigenetic dysregulation, such as cancer and neurodegenerative disorders. Its ability to modulate gene expression patterns can be leveraged in developing treatments for these conditions.
Industry
- Pharmaceutical Development : The compound is employed in the pharmaceutical industry as an intermediate in synthesizing other bioactive compounds. Its properties make it suitable for developing drugs targeting specific biological pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines:
| Cancer Cell Line | Inhibition (%) |
|---|---|
| MOLT-4 (Leukemia) | 84.19 |
| SF-295 (CNS Cancer) | 72.11 |
| HOP-92 (Lung Cancer) | 67.51 |
These results indicate significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | Comparable to ibuprofen |
| COX-2 | Comparable to ibuprofen |
The compound's anti-inflammatory properties were confirmed through experiments showing reduced levels of pro-inflammatory cytokines in animal models.
Biochemical Properties
The biochemical properties of this compound contribute significantly to its applications:
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- Melting Point : 192-193 °C
- Solubility : Soluble in organic solvents; slightly soluble in water
These properties facilitate its use in various research contexts.
Mechanism of Action
The mechanism of action of N,2’-Diphenyl acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. For example, it inhibits the bacterial enzyme urease by binding to the nickel ions in the active site of the enzyme, thereby preventing the hydrolysis of urea . This inhibition leads to a decrease in ammonia production and an increase in the effectiveness of antimicrobial agents.
Comparison with Similar Compounds
N,2-Diphenylacetamide
Structure: Lacks the N-hydroxy group, with phenyl groups at the nitrogen and α-carbon (C₁₄H₁₃NO). Key Differences:
- Bioactivity : N,2-Diphenylacetamide serves as a precursor for pharmaceuticals like loperamide and darifenacin. Its antimycobacterial activity is attributed to the diphenyl backbone, but the absence of the N-hydroxy group reduces its hydrogen-bonding capacity compared to the hydroxy analog .
- Synthesis : Widely used as a starting material in organic synthesis, whereas N-hydroxy derivatives require specialized reagents like hydroxylamine salts .
2-Hydroxy-N-methoxy-2,2-diphenylacetamide
Structure: Methoxy group instead of hydroxy on the nitrogen, with phenyl groups at both α-carbons (C₁₅H₁₅NO₃). Key Differences:
Diuron (N,N-Dimethyl-2,2-Diphenylacetamide)
Structure : Two methyl groups on the nitrogen and phenyl groups at both α-carbons (C₁₆H₁₈N₂O).
Key Differences :
- Application : Diuron is a herbicide inhibiting photosynthesis, whereas this compound’s bioactivity remains underexplored but may differ due to the hydroxy group’s redox activity .
- Toxicity : Diuron’s dimethyl groups enhance lipophilicity, increasing environmental persistence, while the hydroxy group in the analog might improve biodegradability .
N-Butyl-2,2-Diphenylacetamide
Structure: Butyl group on the nitrogen and phenyl groups at both α-carbons (C₁₈H₂₁NO). Key Differences:
Carbonyl Thiourea Derivatives (e.g., N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide)
Structure : Thiourea moiety added to the acetamide core (C₂₅H₂₆N₂O₂S).
Key Differences :
- Bioactivity : Thiourea derivatives exhibit enhanced enzyme inhibition (e.g., CYP4A/F families) due to sulfur’s electronegativity, whereas the hydroxy group in this compound may target different pathways .
- Computational Data : Energy gaps (4.31–4.45 eV) suggest these derivatives have lower reactivity compared to simpler acetamides .
Research Findings and Implications
- Synthetic Challenges : this compound requires enantioselective methods, such as RuCl catalysis, to achieve high yields (98%) and moderate enantiomeric excess (44%) .
- Biological Potential: Structural analogs like N,2-diphenylacetamide show antimycobacterial activity, suggesting the hydroxy variant could be optimized for enhanced efficacy .
- Toxicity Profile : N,N-Dimethyl-2,2-diphenylacetamide (Diuron) exhibits neurotoxicity in rats, whereas the hydroxy analog’s safety remains unstudied but may differ due to altered metabolism .
Q & A
Q. What are the recommended safety protocols for handling N-hydroxy-N,2-diphenylacetamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation of vapors or dust .
- Spill Management: Contain spills using vacuum pumps or damp brushes, collect in chemically resistant containers, and dispose via approved hazardous waste protocols .
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. What synthetic methodologies are effective for preparing this compound?
Methodological Answer:
- Condensation Reactions: React phenylacetic acid derivatives with hydroxylamine under acidic catalysis, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
- Grignard Reagents: Employ phenylmagnesium bromide with acetamide intermediates, optimizing reaction temperatures (60–80°C) to minimize byproducts .
- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using NMR (compare to published spectra, e.g., δ 7.2–7.5 ppm for aromatic protons) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization of this compound?
Methodological Answer:
- Comparative Analysis: Cross-reference experimental NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
- Isotopic Labeling: Use -labeled precursors to distinguish overlapping signals in crowded spectral regions .
- Crystallography: Perform single-crystal X-ray diffraction to unambiguously assign molecular geometry .
Q. What mechanistic pathways govern the hydrolysis of this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions: Protonation of the amide carbonyl facilitates nucleophilic attack by water, forming diphenylacetic acid and hydroxylamine. Monitor progress via pH-stat titration .
- Basic Conditions: Hydroxide ions deprotonate the hydroxylamine group, leading to a concerted cleavage mechanism. Use kinetic isotope effects (KIE) to validate transition states .
- Byproduct Identification: Employ LC-MS to detect intermediates (e.g., m/z 199 for diphenylacetic acid) .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence the compound’s bioactivity and stability?
Methodological Answer:
- SAR Studies: Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Assess stability via accelerated degradation tests (40°C/75% RH for 4 weeks) .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., Tm ~134°C for related diphenylacetamides) .
- Computational Modeling: Apply QSAR models to predict logP and solubility, correlating with experimental partition coefficients (shake-flask method) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility parameters for this compound?
Methodological Answer:
- Systematic Solubility Profiling: Test in 10+ solvents (e.g., DMSO, ethanol, hexane) at controlled temperatures (25°C ± 0.5°C) using gravimetric methods .
- Purity Verification: Confirm compound integrity via elemental analysis (%C, %H, %N) and GC-MS to rule out impurities affecting solubility .
- Literature Cross-Check: Compare data with structurally similar compounds (e.g., Diphenamid, logP = 2.8) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
